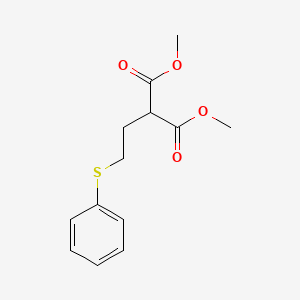
Dimethyl (2-(phenylthio)ethyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-(phenylthio)ethyl)malonate is an organic compound with the molecular formula C13H16O4S It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a phenylthioethyl group and two methoxycarbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (2-(phenylthio)ethyl)malonate can be synthesized through the alkylation of dimethyl malonate with 2-(phenylthio)ethyl bromide. The reaction typically involves the deprotonation of dimethyl malonate using a strong base such as sodium ethoxide, followed by the addition of 2-(phenylthio)ethyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale alkylation reactions similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2-(phenylthio)ethyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group between the ester groups.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used for deprotonation, followed by the addition of alkyl halides.
Hydrolysis: Aqueous acid or base can be used to hydrolyze the ester groups.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phenylthio group.
Major Products
Alkylation: Dialkylated malonates.
Hydrolysis: Malonic acid derivatives.
Oxidation: Sulfoxides and sulfones.
Applications De Recherche Scientifique
Dimethyl (2-(phenylthio)ethyl)malonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl (2-(phenylthio)ethyl)malonate involves its ability to act as a nucleophile in various chemical reactions. The methylene group between the ester groups is particularly reactive due to the electron-withdrawing effects of the ester groups, making it susceptible to deprotonation and subsequent nucleophilic attack. The phenylthio group can also participate in redox reactions, adding to the compound’s versatility in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate: Similar in structure but with ethyl ester groups instead of methyl ester groups.
Dimethyl Malonate: Lacks the phenylthioethyl group, making it less versatile in certain reactions.
Ethyl Phenylthioacetate: Contains a phenylthio group but lacks the malonate structure.
Uniqueness
Dimethyl (2-(phenylthio)ethyl)malonate is unique due to the presence of both the phenylthio group and the malonate structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
84803-47-4 |
|---|---|
Formule moléculaire |
C13H16O4S |
Poids moléculaire |
268.33 g/mol |
Nom IUPAC |
dimethyl 2-(2-phenylsulfanylethyl)propanedioate |
InChI |
InChI=1S/C13H16O4S/c1-16-12(14)11(13(15)17-2)8-9-18-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
Clé InChI |
SRAYJSYVBOONEG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCSC1=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


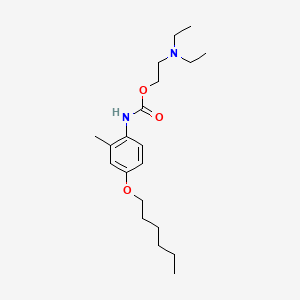

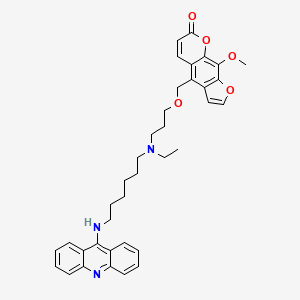
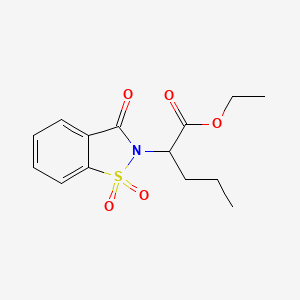
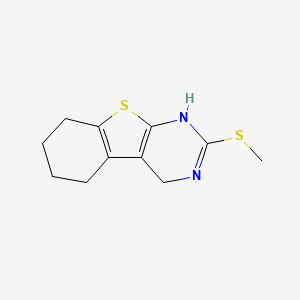
![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)
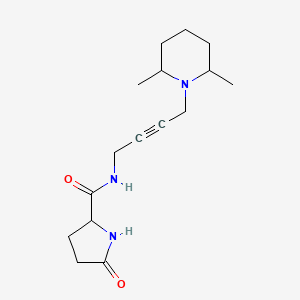


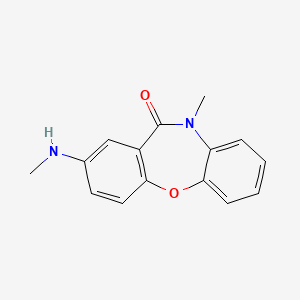
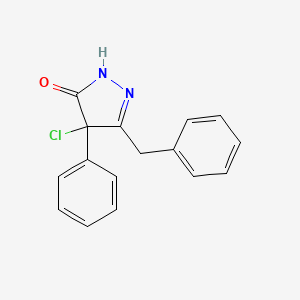
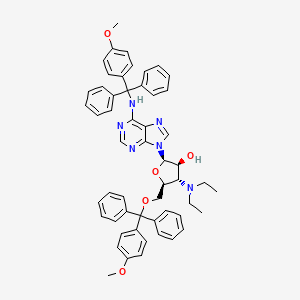

acetic acid](/img/structure/B12802654.png)
